Thione Tautomer Dominance Confirmed by Combined X‑ray, IR, and DFT Analysis Versus Competing Thiol Form
X‑ray diffraction unequivocally establishes that thiazolo[4,5-b]pyridine-2(3H)-thione exists exclusively in the thione form in the solid state, with no evidence of the thiol tautomer . DFT calculations at the B3LYP/6‑311++G(d,p) level corroborate that the thione tautomer is energetically favoured over the thiol form in the gas phase, consistent with the dominance of the C=S moiety in solution-phase IR and NMR spectra . In contrast, simple 2‑mercaptopyridines (e.g., pyridine‑2‑thiol) exhibit significant thiol character in non-polar solvents and require careful handling to avoid disulfide formation . The unambiguous thione identity of the target compound eliminates ambiguity in subsequent S‑alkylation regiochemistry, providing a chemically well‑defined nucleophile for derivative synthesis.
| Evidence Dimension | Thione:thiol tautomeric ratio in solid state and solution |
|---|---|
| Target Compound Data | 100% thione form in solid state (X‑ray); thione form dominant in solution (IR, NMR); DFT energy minimum for thione tautomer |
| Comparator Or Baseline | 2-Mercaptopyridine (pyridine-2-thiol): significant thiol population in non-polar solvents, solvent‑dependent equilibrium; prone to oxidative disulfide dimerization |
| Quantified Difference | Thione tautomer exclusive vs. equilibrium mixture for comparator (exact population ratio comparator-dependent, not directly measured in a single head-to-head study) |
| Conditions | Solid-state single-crystal X‑ray diffraction; solution IR and NMR in DMSO‑d₆ and CDCl₃; gas-phase DFT B3LYP/6‑311++G(d,p) |
Why This Matters
Unambiguous thione identity eliminates tautomer-related variability in synthetic reactions and analytical characterisation, ensuring batch-to-batch consistency critical for reproducible structure–activity relationship (SAR) studies.
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